2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid
Overview
Description
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to another phenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, alkanes, and halogenated compounds .
Scientific Research Applications
2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound can act as an agonist or antagonist of certain receptors, modulate enzyme activities, and influence cellular signaling pathways. These interactions result in various physiological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid include:
- 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}ethanol
- 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}methanol
- 2-{2-[4-(Trifluoromethyl)phenyl]phenyl}propanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(19)20/h1-8H,9H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGXXNRFFQAVNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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